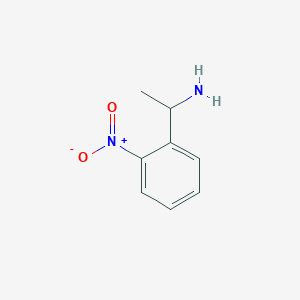

1-(2-Nitrofenil)etanamina

Descripción general

Descripción

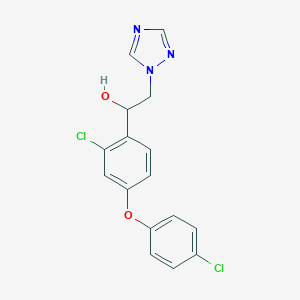

“1-(2-Nitrophenyl)ethanamine” is a chemical compound with the molecular formula C8H10N2O2 . It is also known by other names such as “(αR)-α-Methyl-2-nitrobenzenemethanamine” and "(1R)-1-(2-Nitrophenyl)ethan-1-amine" .

Molecular Structure Analysis

The molecular structure of “1-(2-Nitrophenyl)ethanamine” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is “InChI=1S/C8H10N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2” and the Canonical SMILES representation is "C1=CC=C(C(=C1)CCN)N+[O-]" .

Physical and Chemical Properties Analysis

The molecular weight of “1-(2-Nitrophenyl)ethanamine” is 166.18 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Aplicaciones Científicas De Investigación

Síntesis de compuestos farmacéuticos

1-(2-Nitrofenil)etanamina: se utiliza en la síntesis de diversos compuestos farmacéuticos. Su grupo nitro puede sufrir una reducción a una amina, que luego se puede utilizar para construir moléculas más complejas. Este compuesto sirve como un bloque de construcción en la creación de posibles medicamentos, incluidos aquellos que pueden actuar como antagonistas de los receptores .

Ciencia de los materiales

En la ciencia de los materiales, This compound puede participar en la síntesis de compuestos orgánicos novedosos que pueden tener aplicaciones en la creación de nuevos tipos de polímeros o recubrimientos. Su capacidad para reaccionar con otras sustancias orgánicas e inorgánicas la hace valiosa para desarrollar materiales con propiedades específicas deseadas .

Métodos analíticos

Este compuesto también es significativo en la química analítica, donde se puede utilizar como patrón o reactivo en el análisis químico. Debido a su estructura química distinta, se puede utilizar para ayudar a identificar o cuantificar otras sustancias dentro de una muestra mediante técnicas como la cromatografía o la espectroscopia .

Biotecnología

En la investigación biotecnológica, This compound podría usarse en el estudio de las interacciones enzima-sustrato o como precursor en la síntesis de moléculas que pueden interactuar con sistemas biológicos. Podría desempeñar un papel en la comprensión de los procesos celulares o en el desarrollo de biosensores .

Estudios de impacto ambiental

El impacto ambiental de los productos químicos es un área de estudio crucial. This compound podría examinarse para determinar sus productos de degradación, toxicidad y efectos a largo plazo en los ecosistemas. La investigación en este campo ayuda a evaluar la seguridad y las regulaciones ambientales para el uso de tales productos químicos .

Investigación médica

En la investigación médica, los derivados de This compound se pueden explorar por sus propiedades terapéuticas. Por ejemplo, se podrían investigar su eficacia en el tratamiento de ciertas enfermedades o su posible uso como agentes de diagnóstico .

Safety and Hazards

While specific safety and hazard information for “1-(2-Nitrophenyl)ethanamine” is not available, general precautions should be taken while handling this compound. This includes ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Mecanismo De Acción

Mode of Action

It’s known that amines can react with aldehydes or ketones to form imines and enamines . .

Biochemical Pathways

Given the compound’s structure, it might be involved in amino acid metabolism or other nitrogen-containing compound pathways . .

Pharmacokinetics

The compound is expected to have high gastrointestinal absorption and is likely BBB permeant . .

Action Environment

The action, efficacy, and stability of 1-(2-Nitrophenyl)ethanamine can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the body . .

Propiedades

IUPAC Name |

1-(2-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYAACMYPJUURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

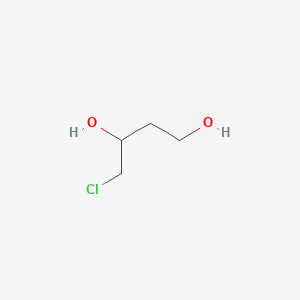

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 1-(2-Nitrophenyl)ethanamine into peptoid sequences impact their secondary structure?

A1: Research indicates that the inclusion of 1-(2-Nitrophenyl)ethanamine, often abbreviated as Ns2ne, can significantly alter the secondary structure of peptoid nonamers []. For instance, incorporating Ns2ne into a peptoid sequence composed of alternating N-(S)-1-phenylethylglycine (Nspe) units disrupts the typical threaded loop conformation observed in (Nspe)9 and promotes helix formation instead []. This suggests that the nitroaromatic moiety of Ns2ne may engage in specific interactions that influence peptoid folding. Furthermore, placing a single Ns2ne unit at the N-terminus of (Nspe)9 destabilizes the threaded loop structure, while incorporating N-(S)-1-(4-Nitrophenyl)ethylglycine (Nsnp, a para-nitro isomer) at the same position stabilizes it []. These findings highlight the sensitivity of peptoid conformation to the position and isomerism of nitroaromatic side chains.

Q2: What is the mechanism by which 1-(2-Nitrophenyl)ethanamine affects peptoid structure?

A2: The study suggests that nitroaromatic side chains, including those of Ns2ne and Nsnp, can influence peptoid folding by modulating the strength of intramolecular hydrogen bonds crucial for maintaining the threaded loop structure []. The electron-withdrawing nature and steric bulk of the nitroaromatic group likely contribute to this effect. Specifically, the study proposes that steric interactions exerted by the Ns2ne side chain play a significant role in disrupting the threaded loop conformation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B182232.png)

![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B182247.png)

![9-chloro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B182257.png)